3,3'-Bicylopropenyl
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Overview
Description
3,3’-Bicylopropenyl, also known as bicycloprop-2-enyl, is an organic compound with the molecular formula C6H6. It is one of several valence isomers of benzene and can be described as two coupled cyclopropene units. The positions of the alkene groups can vary, leading to different isomers such as bicycloprop-1,2-enyl and bicyclopropen-1-yl .
Preparation Methods
The synthesis of 3,3’-Bicylopropenyl involves a two-step process. Initially, 1,4-bis(trimethylsilyl)buta-1,3-diene reacts with methyllithium and dichloromethane, introducing two cyclopropane rings into the molecule. The resulting bis(2-chloro-3-(trimethylsilyl)cyclopropan-1-yl) compound is then reacted with TBAF (tetra-n-butylammonium fluoride). In this reaction, fluoride couples to the trimethylsilyl group, forming the double bond and forcing the chlorine atom to leave as chloride .
Chemical Reactions Analysis
3,3’-Bicylopropenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.
Substitution: The compound can undergo substitution reactions, particularly involving the alkene groups. Common reagents include halogens and other electrophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can lead to the formation of halogenated derivatives of 3,3’-Bicylopropenyl .
Scientific Research Applications
3,3’-Bicylopropenyl has several applications in scientific research:
Chemistry: It is used as a model compound to study the properties and reactivity of cyclopropene derivatives.
Biology: While not extensively studied in biological systems, its unique structure makes it a candidate for exploring new biochemical pathways.
Industry: The compound’s unique properties make it useful in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism by which 3,3’-Bicylopropenyl exerts its effects is primarily through its reactive alkene groups. These groups can participate in various chemical reactions, including cycloadditions and rearrangements. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
3,3’-Bicylopropenyl is unique due to its structure of two coupled cyclopropene units. Similar compounds include:
Bicycloprop-1,2-enyl: Another isomer of bicyclopropenyl with different alkene group positions.
Bicyclopropen-1-yl: A less stable isomer that can only be detected in trapping experiments.
These compounds share similar reactivity but differ in stability and specific chemical properties, highlighting the uniqueness of 3,3’-Bicylopropenyl.
Properties
CAS No. |
62595-44-2 |
---|---|
Molecular Formula |
C6H6 |
Molecular Weight |
78.11 g/mol |
IUPAC Name |
3-cycloprop-2-en-1-ylcyclopropene |
InChI |
InChI=1S/C6H6/c1-2-5(1)6-3-4-6/h1-6H |
InChI Key |
HVWGZGIZCKXHJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC1C2C=C2 |
Origin of Product |
United States |
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